![molecular formula C18H20N2O3 B268212 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
2-ethoxy-N-[3-(propionylamino)phenyl]benzamide
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Overview
Description
2-ethoxy-N-[3-(propionylamino)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a member of the benzamide family, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of Bcr-Abl activity, which is essential for the survival and proliferation of cancer cells. 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide binds to the active site of Bcr-Abl, preventing its activity and leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects make 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide a promising candidate for cancer therapy, as it can target multiple pathways involved in cancer development and progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its specificity towards Bcr-Abl, making it a valuable tool for studying the role of this protein in cancer development. However, 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide.
Future Directions
There are several potential future directions for research on 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Bcr-Abl, which could lead to more effective cancer therapies. Another area of interest is the investigation of the role of 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide in other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic routes for 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-(propionylamino)aniline, which is then coupled with 2-ethoxybenzoic acid to form 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
2-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a protein called Bcr-Abl, which is associated with the development of leukemia. 2-ethoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
Product Name |
2-ethoxy-N-[3-(propionylamino)phenyl]benzamide |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-13-8-7-9-14(12-13)20-18(22)15-10-5-6-11-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QWFWGWDDQWWDOI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
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